molecular formula C21H17N3O5S2 B2547517 (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1164554-75-9

(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2547517
CAS RN: 1164554-75-9
M. Wt: 455.5
InChI Key: IDJSCCOGXWXKJQ-CLFYSBASSA-N
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Description

The compound contains several functional groups, including a benzodioxole, an acrylamide, a thiadiazole, and a thioacetate. Benzodioxole is a structural motif found in many natural products and pharmaceuticals . Acrylamides and thiadiazoles are common in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the compound’s aromaticity, while the acrylamide, thiadiazole, and thioacetate groups could participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the acrylamide group could undergo reactions with nucleophiles, while the thiadiazole and thioacetate groups could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzodioxole group could contribute to the compound’s lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given the presence of a benzodioxole, which is found in many bioactive compounds, it’s possible that this compound could have pharmaceutical applications .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on elucidating the compound’s biological activity and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

benzyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c25-18(9-7-14-6-8-16-17(10-14)29-13-28-16)22-20-23-24-21(31-20)30-12-19(26)27-11-15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,23,25)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJSCCOGXWXKJQ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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